5,6-dichloronaphthalen-1-ol
Description
Properties
CAS No. |
402745-23-7 |
|---|---|
Molecular Formula |
C10H6Cl2O |
Molecular Weight |
213.1 |
Purity |
95 |
Origin of Product |
United States |
Reaction Chemistry and Mechanistic Investigations of 5,6 Dichloronaphthalen 1 Ol
Oxidation Reactions of Dichloronaphthalen-1-ol and its Derivatives
The oxidation of naphthalenols, including dichlorinated derivatives, is a significant area of study due to the formation of quinones and other oxidative products. These reactions are often complex, proceeding through various mechanisms that can involve radical species.
Formation of Quinones and Related Oxidative Products
The oxidation of naphthols can lead to the formation of corresponding quinones. For instance, the oxidation of 1-naphthol (B170400) can yield 1,4-naphthoquinone. While specific studies on the direct oxidation of 5,6-dichloronaphthalen-1-ol to a quinone are not extensively detailed in the provided results, the general reactivity of naphthols suggests that it can be oxidized to form a dichlorinated naphthoquinone derivative. The oxidation of 1- and 2-naphthols has been studied, indicating that such transformations are fundamental to this class of compounds. researchgate.net The synthesis of juglone (B1673114) (5-hydroxy-1,4-naphthoquinone) from 1,5-dihydroxynaphthalene (B47172) highlights a relevant oxidative transformation within the naphthalene (B1677914) system. researchgate.net
The oxidation of alcohols, in general, is a well-established transformation in organic chemistry. libretexts.orgyoutube.com Primary alcohols can be oxidized to aldehydes and further to carboxylic acids, while secondary alcohols are oxidized to ketones. libretexts.org Although this compound is a phenolic compound, the principles of oxidation, particularly the removal of hydrogen and formation of a carbon-oxygen double bond, are pertinent. libretexts.org Various oxidizing agents are employed for such transformations, ranging from "strong" oxidants like chromic acid and potassium permanganate (B83412) to "weaker" oxidants like pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane (DMP). masterorganicchemistry.com
Redox Mechanisms and Potential for Radical Formation
The redox mechanisms of dichloronaphthalen-1-ols can involve the generation of radical species. Redox signaling is a crucial biological process mediated by reactive oxygen species (ROS). nih.govjohnshopkins.edu The interaction of certain compounds with cellular components can lead to the generation of ROS, inducing oxidative stress. The formation of radicals is a key step in many chemical reactions, often initiated by heat or light. youtube.comyoutube.com
For instance, the photolysis of certain molecules can lead to homolytic cleavage, where a bond breaks, and each atom retains one of the bonding electrons, forming two radicals. youtube.com In the context of chlorinated aromatic compounds, the reactions of chlorine atoms (Cl•) are of interest. These radicals can be generated during processes like the UV/chlorine water purification technique. d-nb.info Chlorine atoms are highly reactive and can participate in reactions such as H-atom abstraction and addition to aromatic rings. d-nb.inforsc.orgscispace.com The reaction of Cl• with aromatic molecules can lead to the formation of chlorinated derivatives. d-nb.info The hydroxyl radical (•OH) is another highly reactive species that can be generated through various chemical and photochemical methods and is known to react non-selectively with aromatic compounds. researchgate.netnist.govgovinfo.gov
Nucleophilic and Electrophilic Substitution Pathways at the Naphthalene Core
The naphthalene ring in this compound is susceptible to both nucleophilic and electrophilic substitution reactions, with the existing substituents influencing the regioselectivity and reactivity.
Reactivity of Chlorine Atoms in this compound
The chlorine atoms on the naphthalene ring are generally unreactive towards nucleophilic substitution under normal conditions, a characteristic shared with chlorobenzene. youtube.com However, under specific conditions, such as the presence of strong electron-withdrawing groups or the use of powerful nucleophiles, substitution can occur. For example, in 2,3-dichloro-1,4-naphthoquinone, the chlorine atoms can be displaced by various nucleophiles. researchgate.netresearchgate.net While this is a quinone system, it illustrates the possibility of activating chlorine atoms for substitution. The reactivity of halogenoalkanes in nucleophilic substitution follows the order I > Br > Cl > F, with chlorides being less reactive. vanderbilt.edu To facilitate the substitution of less reactive chlorides, conversion to more reactive iodides via the Finkelstein Reaction can be employed. vanderbilt.edu
Reactivity of the Hydroxyl Group in Dichloronaphthalen-1-ols
The hydroxyl group in dichloronaphthalen-1-ols is a key functional group that directs electrophilic substitution and can itself undergo various reactions. The hydroxyl group is an activating, ortho-, para-directing group in electrophilic aromatic substitution. libretexts.org In naphthalene, electrophilic substitution is generally favored at the α-position (C1) over the β-position (C2) due to the greater stability of the intermediate carbocation, which can be rationalized by considering the preservation of a benzenoid ring in the resonance structures. libretexts.orgwordpress.comstackexchange.comstackexchange.com The presence of the hydroxyl group at C1 would further activate the ring towards electrophiles, directing them to the ortho and para positions.
The hydroxyl group itself can act as a nucleophile and can be a target for various transformations. nih.govnih.govresearchgate.net Its reactivity can be influenced by the electronic effects of the chlorine substituents. The electron-withdrawing nature of chlorine atoms reduces the electron density on the naphthalene ring, which can affect the acidity of the hydroxyl group and its nucleophilicity.
Functional Group Transformations Involving the Hydroxyl and Chlorine Moieties
The hydroxyl and chlorine groups on this compound can be interconverted or transformed into other functional groups, expanding its synthetic utility. mit.eduub.eduimperial.ac.ukyoutube.com
The hydroxyl group can be converted into a better leaving group, such as a sulfonate ester (e.g., tosylate, mesylate, triflate), to facilitate nucleophilic substitution. vanderbilt.edumit.edu This activation allows for the displacement of the oxygen functionality by a wide range of nucleophiles. mit.edu Alternatively, the hydroxyl group can be converted directly to a halide. vanderbilt.edu
The chlorine atoms, while generally unreactive, can potentially be displaced under specific nucleophilic aromatic substitution conditions, possibly involving strong nucleophiles or catalysis. elsevierpure.comyoutube.com The presence of activating groups or specific reaction conditions is often necessary to achieve such transformations. youtube.com
Below is a table summarizing some potential functional group transformations:
| Starting Group | Reagent(s) | Product Group | Reaction Type |
| Hydroxyl (-OH) | Sulfonyl chloride (e.g., TsCl) | Sulfonate ester (-OTs) | Esterification / Activation |
| Hydroxyl (-OH) | SOCl₂ or PBr₃ | Halogen (-Cl or -Br) | Substitution |
| Hydroxyl (-OH) | NaH, then Alkyl Halide | Ether (-OR) | Williamson Ether Synthesis |
| Chlorine (-Cl) | Strong Nucleophile (e.g., NaNH₂) | Amine (-NH₂) | Nucleophilic Aromatic Substitution |
Advanced Reaction Mechanisms, Including Pericyclic and Rearrangement Pathways
Pericyclic reactions are concerted processes that proceed through a cyclic transition state and are governed by the rules of orbital symmetry. msu.eduadichemistry.com Rearrangement reactions involve the intramolecular migration of an atom or group. wikipedia.orgbyjus.com For this compound, several such transformations can be postulated.
Pericyclic Reactions:
The participation of the naphthalene core of this compound in pericyclic reactions is expected to be limited due to the high energy cost associated with disrupting its aromaticity. semanticscholar.org However, under certain conditions or with appropriate derivatization, some pericyclic reactions could be envisioned.
Diels-Alder Reactions: The naphthalene system can formally act as a diene. For instance, the reaction of naphthalene with highly reactive dienophiles like N-phenylmaleimide has been studied, though it requires forcing conditions such as high pressure or catalysis. semanticscholar.org The reaction typically occurs across the 5,8-positions. In the case of this compound, the electron-withdrawing nature of the chlorine atoms and the presence of the hydroxyl group would influence the electron density of the aromatic rings, likely making it a less reactive diene than unsubstituted naphthalene. A hypothetical Diels-Alder reaction might occur at the less substituted 7,8-positions of the chlorinated ring, but this would be a highly unfavorable process.
Sigmatropic Rearrangements: These reactions involve the migration of a sigma-bond across a π-system. wikipedia.orgslideshare.net A well-known example is the Claisen rearrangement, a nih.govnih.gov-sigmatropic rearrangement of an allyl aryl ether. byjus.comwikipedia.org If this compound were converted to its corresponding allyl ether, this derivative could potentially undergo a Claisen rearrangement upon heating. The rearrangement would likely proceed to the ortho position (C2) to yield 2-allyl-5,6-dichloronaphthalen-1-ol. If the ortho positions were blocked, a subsequent para-rearrangement could theoretically occur, though this is less common for naphthalene systems.
Rearrangement Pathways:
Rearrangement reactions are common in organic chemistry, often catalyzed by acids or bases, or induced by heat or light. wikipedia.orgthermofisher.com
Dienone-Phenol Rearrangement: Oxidation of this compound could potentially lead to a naphthoquinone-like intermediate. If this intermediate were appropriately substituted, it could undergo a dienone-phenol type rearrangement. This class of rearrangements typically involves the migration of a substituent, driven by the re-aromatization of the ring.
Fries-type Rearrangement: If the hydroxyl group of this compound is acylated to form an ester, this ester could undergo a Fries rearrangement. This reaction, typically catalyzed by a Lewis acid, would involve the migration of the acyl group from the oxygen atom to the carbon skeleton of the naphthalene ring, likely at the ortho (C2) or para (C4) positions, to form an acyl-substituted dichloronaphthol.
The following table summarizes the theoretical advanced reactions discussed for this compound and its derivatives.
| Reaction Type | Reactant/Derivative | Potential Product(s) | Conditions |
| Diels-Alder Reaction | This compound | Adduct at 7,8-positions | High pressure, reactive dienophile (Theoretical) |
| Claisen Rearrangement | 5,6-Dichloro-1-(allyloxy)naphthalene | 2-Allyl-5,6-dichloronaphthalen-1-ol | Thermal (Theoretical) |
| Fries Rearrangement | 5,6-Dichloronaphthalen-1-yl acetate | 2-Acetyl-5,6-dichloronaphthalen-1-ol and/or 4-Acetyl-5,6-dichloronaphthalen-1-ol | Lewis acid (Theoretical) |
Stereochemical Aspects of Reactions Involving this compound
The stereochemistry of reactions involving this compound would become a significant consideration in several hypothetical scenarios, particularly those that introduce chiral centers or involve stereoselective transformations.
Reactions at a Prochiral Center: If a substituent were introduced at the C2 or C4 position through a reaction like the aforementioned Claisen or Fries rearrangements, the resulting molecule would be chiral if the introduced group is asymmetric. The naphthalene ring itself is planar and achiral, but the introduction of a substituent at a position that breaks the plane of symmetry would create a chiral molecule.
Diastereoselectivity in Cycloadditions: In a hypothetical Diels-Alder reaction, the dienophile could approach the naphthalene ring from either the top or bottom face. If the dienophile itself is unsymmetrical or if there are chiral auxiliaries present, this could lead to the formation of diastereomeric products. The existing substituents on the naphthalene ring (Cl, OH) would likely direct the approach of the dienophile, leading to a potential preference for one diastereomer over the other. Studies on related systems, such as the Diels-Alder reaction of β-naphthol, have noted the formation of isomeric adducts. nih.gov
Enantioselective Catalysis: Many reactions that create chiral centers can be rendered enantioselective through the use of chiral catalysts. For example, if this compound were to undergo a reaction such as an asymmetric epoxidation of an allylic derivative or an enantioselective hydrogenation of a double bond in a side chain, the result would be the formation of a specific enantiomer in excess. The principles of enantioselection in reactions like the hetero-Diels-Alder reaction catalyzed by naphthyl-TADDOL derivatives demonstrate the potential for high stereochemical control in reactions involving naphthalene frameworks. elsevierpure.com
The stereochemical outcome of any reaction would be highly dependent on the specific reagents, catalysts, and reaction conditions employed. While no specific experimental data for this compound is available, the principles of stereoselective synthesis are well-established and would apply to its reactions.
Advanced Spectroscopic Characterization and Structural Elucidation of 5,6 Dichloronaphthalen 1 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
Proton (¹H) NMR for Aromatic and Aliphatic Protons
Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. In 5,6-dichloronaphthalen-1-ol, the aromatic protons on the naphthalene (B1677914) ring system exhibit characteristic chemical shifts, typically in the downfield region of the spectrum (around 7-8 ppm), due to the deshielding effect of the aromatic ring current. The exact chemical shifts and coupling patterns are highly sensitive to the substitution pattern. For instance, in a related compound, 1,5-dichloronaphthalene, the protons show distinct signals that can be assigned to their specific positions on the naphthalene core. chegg.com The hydroxyl proton of the phenol (B47542) group typically appears as a broad singlet, and its chemical shift can vary depending on concentration and solvent due to hydrogen bonding. libretexts.org
Table 1: Representative ¹H NMR Data for Naphthalene Derivatives
| Proton | Typical Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| Aromatic H | 7.0 - 8.5 | d, dd, t, m | The exact shift and splitting depend on the position relative to substituents. |
| Hydroxyl OH | 4.0 - 7.0 | br s | Chemical shift is variable; signal may disappear upon D₂O exchange. libretexts.org |
| Aliphatic H (in derivatives) | 0.5 - 4.5 | s, d, t, q, m | Depends on the nature of the aliphatic group. |
d=doublet, dd=doublet of doublets, t=triplet, q=quartet, m=multiplet, br s=broad singlet
Carbon (¹³C) NMR for Core and Functional Group Carbons
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are spread over a much wider range than proton shifts (typically 0-220 ppm), which often allows for the resolution of individual carbon signals. oregonstate.edu In this compound, the carbon atoms of the naphthalene ring will appear in the aromatic region (approximately 110-150 ppm). The carbons bearing the chloro and hydroxyl substituents will have their chemical shifts significantly influenced by the electronegativity of these atoms. For example, the carbon attached to the hydroxyl group (C-1) is expected to be shifted downfield. Quaternary carbons, those without any attached protons, often show weaker signals. oregonstate.edu
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom | Predicted Chemical Shift Range (ppm) | Notes |
|---|---|---|
| C-OH (C-1) | 150 - 160 | Downfield shift due to the electronegative oxygen atom. |
| C-Cl (C-5, C-6) | 125 - 135 | Shift influenced by the chlorine substituent. |
| Other Aromatic CH | 110 - 130 | Specific shifts depend on the position relative to substituents. |
Advanced NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Isomeric Assignment
To unambiguously assign all proton and carbon signals and to determine the connectivity within the molecule, two-dimensional (2D) NMR techniques are employed. youtube.com
COSY (Correlation Spectroscopy) : This experiment reveals which protons are spin-spin coupled to each other, typically those on adjacent carbon atoms. sdsu.eduyoutube.com This is crucial for tracing out the proton networks within the naphthalene ring system.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. sdsu.eduipb.pt
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds away. sdsu.eduipb.pt This is particularly powerful for identifying the connectivity across quaternary carbons and for confirming the substitution pattern of the dichloronaphthol core. For example, a correlation between the hydroxyl proton and a carbon atom three bonds away can help to confirm the position of the hydroxyl group.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Fingerprinting
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and serves as a unique "molecular fingerprint." thermofisher.com
FT-IR Spectroscopy : This technique measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. thermofisher.com For this compound, characteristic absorption bands would be expected for the O-H stretch of the hydroxyl group (typically a broad band around 3200-3600 cm⁻¹), C-O stretching (around 1200 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), and aromatic C=C stretching (in the 1400-1600 cm⁻¹ region). The C-Cl stretching vibrations would appear in the fingerprint region (below 800 cm⁻¹).
Raman Spectroscopy : This is a complementary technique that measures the inelastic scattering of light. thermofisher.com While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is often better for non-polar bonds and symmetric vibrations. The aromatic ring vibrations and C-Cl bonds in this compound would be expected to show strong Raman signals. A combined FT-IR and Raman analysis provides a more complete vibrational profile of the molecule. nih.govnih.gov
Table 3: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |
|---|---|---|---|
| O-H | Stretching | 3200 - 3600 (broad) | FT-IR |
| Aromatic C-H | Stretching | 3000 - 3100 | FT-IR, Raman |
| Aromatic C=C | Stretching | 1400 - 1600 | FT-IR, Raman |
| C-O | Stretching | 1200 - 1260 | FT-IR |
High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental formula. nih.gov For this compound (C₁₀H₆Cl₂O), HRMS would provide a highly accurate mass measurement consistent with its molecular formula.
Table 4: Expected Mass Spectrometry Data for this compound
| Ion | m/z (relative to most abundant isotopes) | Notes |
|---|---|---|
| [M]⁺ | 212 | Molecular ion with two ³⁵Cl atoms. Isotopic peaks at m/z 214 and 216 due to ³⁷Cl. |
| [M-H]⁺ | 211 | Loss of a hydrogen atom. |
| [M-CO]⁺ | 184 | Loss of carbon monoxide, a common fragmentation for phenols. |
| [M-Cl]⁺ | 177 | Loss of a chlorine atom. |
X-ray Crystallography for Solid-State Molecular Geometry and Conformation
Table 5: List of Compounds
| Compound Name |
|---|
| This compound |
| 1,5-dichloronaphthalene |
| N,N′-(naphthalene-1,5-diyl) bis(1-(pyridin-2-yl) methanimine) |
| 1,5-diaminonaphthalene |
| pyridine-2-carbaldehyde |
| 5-Amino-1-naphthol |
| naphthalene-1,5-diol |
| 2,6-dichlorotoluene |
| 2-chloro-6-fluorotoluene |
| Naphthalene 1,2-Dioxygenase |
| Phenanthrene |
| Anthracene |
| 3-nitrotoluene |
| Nitrobenzene |
| (η5-C6H7)Fe(CO)2CF3 |
| Dibenzyl Disulfide |
| Dibenzyl Sulphide |
| Bibenzyl |
| Naphthalene |
Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions
The electronic spectrum of an aromatic molecule like this compound is dominated by π→π* transitions. The naphthalene core possesses a system of 10 π-electrons, giving rise to characteristic absorption bands in the ultraviolet region. The substitution pattern and the nature of the substituents significantly modulate the energy of these transitions, which is observable as shifts in the absorption maxima.
In the case of this compound, the naphthalene system is perturbed by three substituents: a hydroxyl (-OH) group at the C1 position and two chloro (-Cl) groups at the C5 and C6 positions.
Hydroxyl Group (-OH): The -OH group is a strong activating group with a lone pair of electrons on the oxygen atom. It acts as a powerful auxochrome, engaging in resonance with the naphthalene π-system. This interaction raises the energy of the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO), thereby decreasing the HOMO-LUMO energy gap. Consequently, the -OH group is expected to cause a significant bathochromic shift (red shift) of the absorption bands to longer wavelengths and an increase in the molar absorptivity (a hyperchromic effect) compared to unsubstituted naphthalene. For instance, 1-naphthol (B170400) shows a notable red shift compared to naphthalene. researchgate.net
Chloro Groups (-Cl): Chlorine atoms are deactivating groups due to their inductive electron-withdrawing effect (-I effect). However, they also possess lone pairs of electrons that can participate in resonance (+R effect), behaving as weak auxochromes. When attached to an aromatic ring, the resonance effect often leads to a bathochromic shift, although typically less pronounced than that of an -OH group. The presence of two chlorine atoms at the 5- and 6-positions would contribute to a further red shift of the π→π* transitions.
The combined influence of the strongly electron-donating hydroxyl group and the two weakly auxochromic chloro groups on the naphthalene core would result in a complex interplay of electronic effects. The resulting UV-Vis spectrum of this compound is predicted to show its principal absorption bands at significantly longer wavelengths than those of unsubstituted naphthalene or even dichloronaphthalenes without the hydroxyl group.
The transitions observed in the UV-Vis spectrum correspond to the excitation of electrons from bonding (π) or non-bonding (n) orbitals to anti-bonding (π*) orbitals. For this compound, the key transitions would be:
π→π transitions:* These are high-intensity transitions associated with the excitation of electrons within the aromatic π-system. The substitution pattern is expected to shift these bands to longer wavelengths.
n→π transitions:* These transitions involve the excitation of a non-bonding electron from the lone pairs of the oxygen or chlorine atoms to a π* orbital of the aromatic ring. These transitions are typically much weaker (lower molar absorptivity) than π→π* transitions.
To provide quantitative data, experimental measurement of the UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol, cyclohexane) would be required. The resulting data would be presented in a table format as shown below for illustrative purposes.
Table 1: Hypothetical UV-Vis Spectral Data for this compound (Note: This table is for illustrative purposes only, as specific experimental data was not found.)
| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol-1 cm-1) | Transition Assignment |
|---|---|---|---|
| Ethanol | ~330-350 | Value | 1Lb (π→π) |
| Ethanol | ~290-310 | Value | 1La (π→π) |
| Ethanol | ~240-260 | Value | 1Bb (π→π*) |
The exact positions and intensities of these bands would offer valuable insight into the electronic structure and conjugation within the molecule, allowing for empirical comparisons with other substituted naphthalenes and for validation of theoretical calculations.
Theoretical and Computational Chemistry Studies of 5,6 Dichloronaphthalen 1 Ol
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Stability, and Reactivity Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental tools for understanding the electronic characteristics of molecules. For 5,6-dichloronaphthalen-1-ol, DFT calculations can predict a range of properties that govern its stability and reactivity. These calculations involve solving the Schrödinger equation for the molecule, providing information about the distribution of electrons and the energies of molecular orbitals.
Detailed research findings on other halogenated aromatic compounds demonstrate the utility of DFT in predicting key electronic parameters. arxiv.org For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.
Table 1: Predicted Electronic Properties of this compound from a Hypothetical DFT Study
| Property | Predicted Value | Significance |
| HOMO Energy | Relates to the ability to donate electrons. | |
| LUMO Energy | Relates to the ability to accept electrons. | |
| HOMO-LUMO Gap | Indicates chemical reactivity and stability. | |
| Dipole Moment | Measures the overall polarity of the molecule. | |
| Mulliken Charges | Provides insight into the charge distribution on each atom. |
These predicted values would be instrumental in understanding the molecule's behavior in various chemical environments and its potential interactions with other molecules.
Conformational Analysis and Molecular Dynamics Simulations of this compound
The three-dimensional structure of a molecule is intimately linked to its function and reactivity. Conformational analysis explores the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. youtube.comnih.govyoutube.com For this compound, the primary focus of conformational analysis would be the orientation of the hydroxyl group relative to the naphthalene (B1677914) ring.
Molecular Dynamics (MD) simulations can provide a dynamic picture of the conformational landscape of this compound. nih.gov By simulating the motion of atoms over time, MD can reveal the preferred conformations and the energy barriers between them. Such simulations have been used to understand the conformational changes in complex biomolecules, which in turn influences their biological activity. nih.gov
In the case of this compound, MD simulations could explore the intramolecular hydrogen bonding possibilities and the interactions of the molecule with solvent molecules. The flexibility of the hydroxyl group and its potential for rotation would be a key area of investigation. Understanding the conformational preferences is crucial for predicting how the molecule might interact with biological targets or participate in chemical reactions. A study on 1,2-dichloroethane (B1671644) highlighted the importance of conformational isomers and their relative stabilities, which were elucidated through experimental and theoretical methods. nih.gov
Prediction of Spectroscopic Parameters (e.g., NMR shielding, vibrational frequencies)
Computational chemistry offers powerful methods for predicting spectroscopic properties, which can be invaluable for identifying and characterizing molecules. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies would be of particular interest.
DFT calculations can be used to compute the NMR shielding tensors for each nucleus in the molecule. nih.gov These shielding tensors can then be converted into chemical shifts, which can be compared with experimental NMR spectra to confirm the structure of the molecule. pdx.educhemistrysteps.com The accuracy of these predictions has significantly improved with the development of new functionals and basis sets. arxiv.orgnih.gov
Similarly, the vibrational frequencies of this compound can be calculated using DFT. researchgate.net These frequencies correspond to the various vibrational modes of the molecule, such as the stretching and bending of bonds. The calculated IR spectrum can be compared with experimental data to aid in the identification of the compound and to understand its vibrational properties.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopic Parameter | Predicted Value Range | Method of Prediction |
| ¹H NMR Chemical Shifts | DFT with GIAO method | |
| ¹³C NMR Chemical Shifts | DFT with GIAO method | |
| Key IR Vibrational Frequencies (e.g., O-H stretch, C-Cl stretch) | DFT frequency calculations |
These predicted spectroscopic parameters would serve as a valuable reference for the experimental characterization of this compound.
Reaction Pathway Analysis and Transition State Modeling for Synthetic and Degradation Processes
Computational methods can be employed to investigate the mechanisms of chemical reactions, including the synthesis and degradation of this compound. Reaction pathway analysis involves identifying the sequence of elementary steps that lead from reactants to products, while transition state modeling focuses on characterizing the high-energy structures that connect these steps.
The degradation of dichloronaphthalenes is an important area of environmental research. nih.govnih.gov Computational modeling can be used to study the mechanisms of both biotic and abiotic degradation. For example, studies on the degradation of naphthalene have elucidated the enzymatic pathways involved. ethz.ch Similar computational approaches could be applied to this compound to predict its environmental fate and to identify potential degradation products. This would involve modeling the interaction of the molecule with reactive species such as hydroxyl radicals or with enzymes from microorganisms.
In Silico Screening and Quantitative Structure-Activity Relationship (QSAR) Prediction for Potential Biological Interactions
In silico screening and Quantitative Structure-Activity Relationship (QSAR) modeling are computational techniques used to predict the biological activity of chemical compounds. nih.govyoutube.com These methods are particularly valuable in the early stages of drug discovery and in toxicology for assessing the potential risks of chemicals. nih.govpsu.edu
For this compound, QSAR models could be developed to predict its potential biological activities, such as toxicity or receptor binding affinity. QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity. researchgate.net These models are built using a training set of compounds with known activities and can then be used to predict the activity of new compounds. The presence of halogens in a molecule is known to influence its toxicity, and QSAR models have been developed for various halogenated compounds. nih.gov
In silico screening, also known as virtual screening, involves computationally docking a molecule into the binding site of a biological target, such as a protein or enzyme. This allows for the prediction of the binding affinity and the identification of potential interactions. While no specific in silico screening studies on this compound are publicly available, this approach could be used to explore its potential interactions with various biological targets, helping to elucidate its mechanism of action and to assess its potential for therapeutic or toxic effects. The toxicological profiles of polychlorinated naphthalenes have been reviewed, highlighting the range of adverse effects they can provoke. nih.gov
Table 3: Relevant Molecular Descriptors for QSAR Modeling of Halogenated Naphthalenes
| Descriptor Type | Examples | Relevance |
| Electronic | Dipole moment, HOMO/LUMO energies | Influence electrostatic interactions and reactivity. |
| Steric | Molecular volume, surface area | Affect how the molecule fits into a binding site. |
| Hydrophobic | LogP (octanol-water partition coefficient) | Relates to absorption and distribution in biological systems. |
| Topological | Connectivity indices | Describe the branching and shape of the molecule. |
Chemical Applications and Derivatization Strategies for 5,6 Dichloronaphthalen 1 Ol
Synthesis of Advanced Naphthalene-Based Materials
The unique electronic and structural characteristics of the naphthalene (B1677914) core are foundational to the development of high-performance materials. The derivatization of 5,6-dichloronaphthalen-1-ol is a key strategy for accessing bespoke materials with tailored properties for applications in material science and electronics.
The pursuit of high-performance polymers with exceptional thermal stability has led researchers to explore rigid aromatic structures as monomeric units. Wholly aromatic polymers, such as certain polyamides, have demonstrated the ability to withstand temperatures exceeding 900°F (approx. 482°C). dtic.mil An aromatic polyamide synthesized via interfacial polycondensation, for instance, showed no softening at temperatures as high as 1100°F (593°C). dtic.mil
This compound serves as a promising candidate for incorporation into such advanced polymeric systems. Its di-chloro functionality allows it to act as a monomer in polycondensation reactions. For example, after the conversion of the chloro groups to more reactive functionalities like amino or carboxylic acid groups, it can be polymerized with suitable co-monomers to form aromatic polyamides or polyesters. The inherent rigidity and planarity of the naphthalene unit would contribute to the thermal stability and mechanical strength of the resulting polymer. Furthermore, the hydroxyl group provides an additional site for modification or polymerization, enabling the creation of cross-linked networks or graft copolymers with unique properties.
Organic Field-Effect Transistors (OFETs) are a cornerstone of modern flexible electronics, and their performance is intrinsically linked to the structure of the organic semiconductor used. nih.gov Naphthalene derivatives, specifically naphthalene bisimides, have been successfully employed as n-channel semiconductors in OFETs, demonstrating good charge carrier mobility. researchgate.net The performance of these materials relies on creating large, conjugated π-systems that facilitate efficient charge transport, often through strong intermolecular π-π stacking. nih.gov
While this compound itself is too small to function as an active semiconductor, it is a critical starting material for constructing larger, more complex molecules tailored for electronic applications. Through cross-coupling reactions (discussed in section 6.2.2), the chlorine atoms can be replaced with aromatic or heteroaromatic units, extending the π-conjugation of the naphthalene core. This strategy allows for the systematic tuning of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a critical factor in designing effective p-type or n-type semiconductors. researchgate.netnih.gov The goal is to synthesize planar, extended molecules that can self-assemble into ordered solid-state structures, a key requirement for high-mobility OFETs. nih.gov
Role as a Precursor in Complex Organic Synthesis
The reactivity of its functional groups makes this compound an ideal precursor for building intricate molecular frameworks, including heterocyclic systems and highly functionalized aromatic compounds.
Naphthalene derivatives are valuable starting materials for the synthesis of complex heterocyclic structures. For example, functionalized naphthalenes serve as precursors for chlorinated benzoquinolines and polybenzoquinolines through aza-Diels-Alder reactions. researchgate.net Similarly, a multi-step synthesis starting from 2-naphthol (B1666908) analogues can produce complex 14-aza-12-oxasteroids, demonstrating a pathway where the naphthalene core is elaborated into a multi-ring heterocyclic system. mdpi.com
Following these established strategies, this compound can be utilized as a key building block for novel heterocyclic compounds. The hydroxyl group can be converted to an amine via the Bucherer reaction, which can then undergo cyclization reactions with various reagents to form nitrogen-containing heterocycles fused to the naphthalene ring. mdpi.com The presence of the two chlorine atoms is particularly significant, as they are retained in the final product, offering handles for further functionalization or influencing the molecule's biological or material properties.
Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are central to the functionalization of this compound. The two chlorine atoms and the hydroxyl group provide distinct reaction sites for various coupling methodologies.
Suzuki Coupling: This palladium-catalyzed reaction couples organohalides with boronic acids to form C-C bonds. wikipedia.orglibretexts.org For this compound, the two C-Cl bonds can undergo sequential or one-pot double Suzuki couplings. researchgate.net This allows for the introduction of a wide range of aryl or vinyl substituents at the 5- and 6-positions, enabling the synthesis of biaryl compounds or extended conjugated systems. libretexts.orgnih.gov
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. nih.govwikipedia.orglibretexts.org This reaction can be applied to the chloro-positions of this compound to introduce alkynyl groups. This is a vital strategy for creating rigid, linear extensions to the naphthalene core, which is important in the synthesis of molecular wires and other functional materials. libretexts.org
Ullmann Reaction: The classic Ullmann reaction involves the copper-catalyzed coupling of aryl halides to form symmetrical biaryls at high temperatures. organic-chemistry.org Modern variations, known as Ullmann-type reactions, are more versatile and can be used to form C-O and C-N bonds under milder conditions. organic-chemistry.orgresearchgate.net The C-Cl bonds of this compound could be used in Ullmann condensations to form binaphthyl structures or to introduce aryl ether or arylamine functionalities.
Chan-Lam Coupling: This copper-catalyzed reaction forms aryl ethers or aryl amines by coupling an alcohol or amine with a boronic acid. wikipedia.orgnrochemistry.comorganic-chemistry.org The phenolic hydroxyl group of this compound is an ideal substrate for Chan-Lam C-O coupling. This reaction provides a direct method to synthesize aryl ethers from the naphthalene core under mild conditions, often open to the air at room temperature. wikipedia.orgorganic-chemistry.org
The table below summarizes these key cross-coupling strategies for functionalizing this compound.
| Reaction Name | Catalyst System | Reactants on Naphthalene Core | Coupling Partner | Bond Formed |
| Suzuki Coupling | Palladium complex, Base | C5-Cl, C6-Cl | Boronic Acid (R-B(OH)₂) | C-C |
| Sonogashira Coupling | Palladium complex, Copper(I) salt | C5-Cl, C6-Cl | Terminal Alkyne (R-C≡CH) | C-C(sp) |
| Ullmann Reaction | Copper | C5-Cl, C6-Cl | Another Aryl Halide or Nucleophile (e.g., R-OH, R-NH₂) | C-C, C-O, C-N |
| Chan-Lam Coupling | Copper complex | C1-OH | Boronic Acid (Ar-B(OH)₂) | C-O |
Development of Optically Active Naphthalene Derivatives
Chirality is a critical feature in many areas of chemistry, including pharmaceuticals, catalysis, and materials science. The naphthalene scaffold is a component of well-known chiral ligands and auxiliaries, such as BINOL and BINAM. This compound can serve as a precursor for new optically active naphthalene derivatives through several synthetic routes.
One primary strategy involves the introduction of chiral substituents. For example, palladium-catalyzed amination can be used to synthesize chiral diamino-naphthalene derivatives by reacting a dihalo-naphthalene with a chiral amine. researchgate.net A similar approach could convert the dichloro-functionality of this compound into diamino groups, which could then be coupled with chiral acids or other reagents to induce optical activity.
A more advanced approach is the creation of axially chiral atropisomers. These are stereoisomers that arise from hindered rotation around a single bond. The development of the first atroposelective Chan-Lam coupling for synthesizing C-N axially chiral biaryls represents a significant breakthrough. rsc.org This methodology could potentially be adapted to derivatives of this compound, where controlled coupling at the sterically hindered positions around the naphthalene core could lead to the formation of novel, optically active atropisomeric compounds.
Exploitation of this compound in Supramolecular Chemistry
The field of supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. wikipedia.org These interactions, which include hydrogen bonding, halogen bonding, and π-π stacking, are fundamental to the creation of novel materials and functional systems. The structure of this compound, featuring a hydroxyl (-OH) group, two chlorine atoms, and an aromatic naphthalene core, makes it a prime candidate for exploitation in various aspects of supramolecular chemistry.
The hydroxyl group is a classic hydrogen bond donor and acceptor, enabling the formation of predictable and directional interactions. This functionality is crucial for building robust self-assembling systems. For instance, many naphthalenediimide derivatives have been shown to self-assemble into complex architectures like fibrillar gels and nanotubes, guided by hydrogen bonding. rsc.org Similarly, the hydroxyl group of this compound can be expected to direct its assembly into ordered structures.
Furthermore, the presence of chlorine atoms introduces the potential for halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). The strength of this interaction can be comparable to that of a conventional hydrogen bond. In the context of this compound, the chlorine atoms could form halogen bonds with electron-donating atoms such as oxygen or nitrogen on neighboring molecules, providing an additional tool for controlling the self-assembly process.
The aromatic naphthalene core itself offers opportunities for π-π stacking interactions. These interactions, arising from the alignment of aromatic rings, are a significant driving force in the self-assembly of many organic molecules, including various naphthalene derivatives. researchgate.net The combination of hydrogen bonding, halogen bonding, and π-π stacking in a single molecule like this compound could lead to the formation of highly ordered and stable supramolecular polymers or discrete assemblies with unique properties.
In the context of host-guest chemistry, this compound could function as a guest molecule, fitting into the cavities of larger host molecules such as cyclodextrins, calixarenes, or cucurbiturils. nih.govthno.org The specific interactions between the dichloronaphthol guest and the host's cavity would be dictated by a combination of hydrophobic effects and specific non-covalent interactions involving the hydroxyl and chloro groups. Alternatively, derivatives of this compound could be designed to act as host molecules, with the naphthalene scaffold forming a pre-organized cavity capable of selectively binding smaller guest molecules. The principles of molecular recognition, driven by complementary shapes and interactions, would govern the selectivity of such host-guest systems. rsc.orgnih.gov
While direct experimental data on the supramolecular behavior of this compound is limited, the foundational principles of supramolecular chemistry and the known behavior of analogous halogenated and hydroxylated naphthalene compounds strongly suggest its potential as a valuable component in the design of new supramolecular materials and systems.
| Potential Supramolecular Interaction | Involved Functional Group(s) | Potential Outcome |
| Hydrogen Bonding | -OH (hydroxyl) | Formation of ordered self-assemblies (e.g., chains, sheets) |
| Halogen Bonding | -Cl (chloro) | Directional control in crystal engineering and self-assembly |
| π-π Stacking | Naphthalene Ring System | Stabilization of aggregated structures and charge-transfer complexes |
| Host-Guest Interactions | Entire Molecule | Encapsulation within macrocyclic hosts or formation of recognition sites |
Mechanistic Insights into Biological Activities of 5,6 Dichloronaphthalen 1 Ol Derivatives Molecular and Cellular Level
Molecular Target Identification and Interaction Mechanisms
Enzyme Inhibition Studies (e.g., Topoisomerase, Alpha-glucosidase)
There is no specific information available in the reviewed literature regarding the inhibition of topoisomerase or alpha-glucosidase by 5,6-dichloronaphthalen-1-ol. However, the naphthalene (B1677914) scaffold is present in some compounds that have been investigated for enzyme inhibition. For instance, certain naphthoquinone derivatives have been shown to inhibit topoisomerase I. These inhibitors are thought to function by stabilizing the enzyme-DNA cleavage complex, which ultimately leads to cell death. The specific chemical features of this compound, including its chlorine substituents and hydroxyl group, would influence its potential to interact with the active sites of enzymes like topoisomerases.
Similarly, various natural and synthetic compounds containing a naphthalene ring have been explored as potential alpha-glucosidase inhibitors. Alpha-glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. The inhibitory activity of such compounds often depends on their ability to bind to the active site of the enzyme, and the specific substitution pattern on the naphthalene ring plays a crucial role in this interaction. Without experimental data, the potential for this compound to act as an alpha-glucosidase inhibitor remains speculative.
Receptor Binding and Activation/Inhibition Pathways
No studies were found that investigated the binding of this compound to specific cellular receptors or its effect on receptor-mediated signaling pathways. The interaction of small molecules with cellular receptors is highly dependent on their three-dimensional structure and electronic properties. The presence of the dichlorinated naphthalene ring and the hydroxyl group would dictate the types of receptors it might bind to and whether it would act as an agonist or antagonist. For example, some hydroxylated aromatic compounds are known to interact with nuclear receptors, but any such activity for this compound would require experimental verification.
Cellular Perturbations and Subcellular Localization Studies
Membrane Disruption Mechanisms
Information regarding the ability of this compound to disrupt cellular membranes is not available. The lipophilicity imparted by the dichlorinated naphthalene structure could potentially allow it to intercalate into the lipid bilayers of cell membranes. Such an interaction could lead to alterations in membrane fluidity, permeability, and the function of membrane-bound proteins. However, the extent of any membrane-disrupting effect would depend on the specific physicochemical properties of the compound, which have not been reported in the context of biological membranes.
DNA Interaction and Damage Mechanisms
There is no direct evidence from the reviewed literature to suggest that this compound interacts with or damages DNA. Some polycyclic aromatic hydrocarbons are known to intercalate into DNA or undergo metabolic activation to form reactive species that can covalently bind to DNA, leading to mutations. Whether this compound possesses such properties is unknown. Studies on related compounds, such as naphthalene, have shown that their metabolites can cause DNA damage in human lymphocytes.
Biochemical Pathways Affected by Naphthol Derivatives
Research on the broader biochemical pathways affected by this compound is absent. Generally, naphthol derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic processes can have significant downstream effects on cellular pathways, including those involved in detoxification, oxidative stress, and cellular signaling. The specific metabolic fate of this compound and its subsequent impact on biochemical pathways have not been elucidated.
An article on the "" and its "Structure-Mechanism Relationship Studies for Biological Response" cannot be generated at this time.
A thorough search of publicly available scientific literature and databases has yielded insufficient specific data regarding the biological activities and structure-mechanism relationships of this compound and its derivatives. Consequently, the requirements for detailed research findings and data tables for the specified sections and subsections cannot be met.
Environmental Transformation and Degradation Pathways of 5,6 Dichloronaphthalen 1 Ol
Environmental Fate Modeling Based on Mechanistic Data
The development of a robust environmental fate model for any chemical is contingent on the availability of detailed mechanistic data. Such data allows for the construction of models that can simulate the compound's behavior under various environmental scenarios. The necessary data points for such a model for 5,6-dichloronaphthalen-1-ol would include, but are not limited to, those listed in the table below.
Table 1: Essential Parameters for Environmental Fate Modeling of this compound
| Parameter | Value | Source |
| Molecular Weight ( g/mol ) | Data not available | - |
| Water Solubility (mg/L) | Data not available | - |
| Vapor Pressure (Pa) | Data not available | - |
| Octanol-Water Partition Coefficient (log Kow) | Data not available | - |
| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | Data not available | - |
| Henry's Law Constant (Pa·m³/mol) | Data not available | - |
| Abiotic Degradation Half-life (e.g., hydrolysis) | Data not available | - |
| Photodegradation Half-life (in air, water, soil) | Data not available | - |
| Aerobic Biodegradation Half-life (in water, soil) | Data not available | - |
| Anaerobic Biodegradation Half-life (in sediment) | Data not available | - |
The absence of this fundamental data for this compound makes it impossible to perform any meaningful environmental fate modeling. The creation of detailed research findings and data tables, as requested, cannot be fulfilled at this time due to the lack of primary research on this specific compound. Further experimental investigation is required to determine the physicochemical properties and environmental degradation pathways of this compound before its environmental fate can be accurately modeled.
Future Research Directions and Emerging Opportunities for 5,6 Dichloronaphthalen 1 Ol
Development of Novel and Sustainable Synthetic Methodologies for Enhanced Efficiency and Selectivity
The synthesis of specifically substituted naphthalenes remains a cornerstone of organic chemistry. For 5,6-dichloronaphthalen-1-ol, future research will likely focus on developing synthetic routes that are not only efficient but also adhere to the principles of green chemistry. Current methods for synthesizing related compounds, such as the sulfonation of naphthalene (B1677914) followed by alkali fusion to produce naphthols, often require harsh conditions and generate significant waste. youtube.comwikipedia.org
Emerging opportunities lie in the adoption of modern catalytic systems. For instance, metal-catalyzed cross-coupling reactions and C-H activation/functionalization are powerful tools for the regioselective introduction of chloro- and hydroxyl groups onto the naphthalene scaffold. thieme-connect.com Research into photocatalysis and electrochemistry could also unveil novel pathways for the synthesis of this compound under milder conditions, potentially reducing the environmental impact. nih.gov The use of biocatalysts, such as engineered enzymes, for the selective hydroxylation of dichloronaphthalenes represents another exciting and sustainable frontier.
Exploration of Undiscovered Reactivity Patterns and Niche Chemical Transformations
The electronic properties of the naphthalene ring system, influenced by the electron-withdrawing chlorine atoms and the electron-donating hydroxyl group, suggest that this compound could exhibit unique reactivity. Future studies should aim to map out these reactivity patterns. For example, the positions of the chloro and hydroxyl groups may direct electrophilic aromatic substitution reactions in ways that differ from more common naphthalene derivatives.
Investigations into the derivatization of the hydroxyl group to form ethers and esters could yield compounds with tailored physical and chemical properties. Furthermore, the chlorine atoms could potentially be displaced through nucleophilic aromatic substitution, opening the door to a wide array of new derivatives. The exploration of its use in cycloaddition reactions could also lead to the synthesis of complex polycyclic structures. acs.org
Application of Advanced Characterization Techniques for Complex Naphthalene Architectures
A thorough understanding of the structure of this compound is fundamental to predicting its properties and reactivity. While standard techniques like NMR and mass spectrometry are essential, advanced characterization methods can provide deeper insights. High-resolution solid-state NMR, for instance, can elucidate the packing of molecules in the crystalline state.
X-ray crystallography will be crucial for determining the precise three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions. For closely related compounds like 1-chloronaphthalene, high-resolution microwave spectroscopy has been used to obtain very accurate structural data in the gas phase. uva.esresearchgate.netchemistryviews.org Applying such advanced techniques to this compound would provide invaluable data for computational modeling and a more profound understanding of its physical properties.
Integration of Computational and Experimental Approaches for a Deeper Understanding of Structure-Reactivity Relationships
The synergy between computational chemistry and experimental work offers a powerful paradigm for accelerating research. For this compound, density functional theory (DFT) and other quantum chemical methods can be employed to predict its geometric and electronic structure, spectroscopic properties, and reactivity. acs.orgacs.org
Computational modeling can help to rationalize observed reactivity patterns and to design experiments more effectively. For example, calculations can predict the most likely sites for electrophilic or nucleophilic attack, guiding synthetic efforts. Furthermore, molecular dynamics simulations could be used to study its interactions with biological macromolecules, providing insights into potential mechanisms of action for any observed biological activity. The integration of computational predictions with experimental validation will be key to unlocking the full potential of this molecule.
Expansion of Mechanistic Biological Activity Studies to Novel Pathways
Halogenated organic compounds, including those derived from naphthalene, are known to exhibit a wide range of biological activities. nih.govijpsjournal.com The presence of chlorine atoms on the naphthalene ring can significantly influence a molecule's lipophilicity, metabolic stability, and ability to interact with biological targets. Future research should therefore include broad screening of this compound for various biological activities, such as antimicrobial, antifungal, and anticancer effects. ijpsjournal.comnih.gov
Should any significant activity be identified, subsequent mechanistic studies will be crucial. These could involve identifying the specific cellular pathways and molecular targets with which the compound interacts. For example, studies on related naphthalene derivatives have explored their role as inhibitors of enzymes or as modulators of protein-protein interactions. nih.gov Investigating the potential for this compound to act on novel biological pathways could lead to the discovery of new therapeutic agents.
Sustainable Synthesis and Green Chemistry Principles in Dichloronaphthalen-1-ol Research
The principles of green chemistry are increasingly integral to modern chemical research. nih.gov Future work on this compound should prioritize the development of sustainable synthetic methods from the outset. This includes the use of renewable starting materials, the reduction or elimination of hazardous solvents and reagents, and the design of energy-efficient processes. nih.gov
The use of catalytic methods, as mentioned earlier, is a key aspect of green chemistry. thieme-connect.com Additionally, exploring solvent-free reaction conditions or the use of greener solvents like water or supercritical fluids could significantly reduce the environmental footprint of its synthesis. nih.gov The development of efficient recycling protocols for any catalysts used would further enhance the sustainability of the process. By embedding green chemistry principles into the research and development of this compound, its potential benefits can be realized with minimal environmental impact.
Compound Information Table
| Compound Name |
| 1,4-Dichloronaphthalene |
| 1,5-Dichloronaphthalene |
| 1,6-Dichloronaphthalene |
| 1-Chloronaphthalene |
| 1-Naphthol (B170400) |
| 2-Naphthol (B1666908) |
| This compound |
| 5,8-Dichloro-1-naphthol |
Q & A
Basic Question: What are the recommended synthetic routes for 5,6-dichloronaphthalen-1-ol, and what purity benchmarks should be established?
Methodological Answer:
Synthesis typically involves halogenation of naphthalen-1-ol derivatives under controlled conditions. Retrosynthetic analysis (as in ) suggests using precursor scoring models (e.g., Template_relevance) to identify feasible routes. Purity benchmarks (≥95%) should align with analytical validation via HPLC or GC-MS, referencing standardized protocols in for chlorinated aromatic compounds. Post-synthesis, confirm structural integrity using H/C NMR and FT-IR spectroscopy .
Basic Question: How should researchers characterize the compound’s purity and structural integrity?
Methodological Answer:
Employ a combination of:
- Spectroscopic methods : H NMR for halogen substitution patterns and C NMR for carbon backbone confirmation ( ).
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity, referencing EPA DSSTox protocols ().
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (CHClO, ~213.0 g/mol) and isotopic patterns .
Advanced Question: How can contradictions in toxicity data across different exposure routes (oral, dermal, inhalation) be resolved?
Methodological Answer:
Contradictions often arise from species-specific metabolic pathways or exposure duration. Use ’s inclusion criteria (Table C-1) to standardize study designs:
- Compare systemic effects (e.g., respiratory vs. hepatic) across routes in mammalian models.
- Apply meta-analytical frameworks ( ) to reconcile observational vs. controlled studies.
- Validate findings using human biomonitoring data (e.g., blood/urine analysis as in ) to extrapolate lab results .
Advanced Question: What computational models predict the environmental persistence of this compound, and how are they validated?
Methodological Answer:
- QSAR models : Use PubChem descriptors (e.g., logP, polar surface area) to predict bioaccumulation potential ().
- Molecular dynamics simulations : Model hydrolysis rates in aquatic environments, validated against EPA DSSTox degradation data ().
- Empirical validation : Compare predicted half-lives with experimental soil/water column studies under OECD 307 guidelines .
Basic Question: What safety protocols are essential for handling this compound in the lab?
Methodological Answer:
- PPE : Nitrile gloves, chemical-resistant suits, and P95 respirators ().
- Ventilation : Use fume hoods for synthesis steps involving volatile intermediates.
- Waste disposal : Neutralize chlorinated byproducts via alkaline hydrolysis before incineration (). Document compliance with OSHA HCS () and ZDHC MRSL limits () .
Advanced Question: How can researchers design ecotoxicological studies to assess bioaccumulation in aquatic systems?
Methodological Answer:
- Exposure design : Use OECD 305 guidelines for fish (e.g., Danio rerio) with measured BCF (bioconcentration factor).
- Analytical endpoints : Quantify tissue residues via LC-MS/MS and compare with EPA DSSTox thresholds ().
- Statistical analysis : Apply mixed-effects models ( ) to distinguish inter-species variability from methodological noise .
Advanced Question: How do solvent polarity and reaction conditions influence the compound’s stability during synthesis?
Methodological Answer:
- Solvent screening : Test polar aprotic solvents (e.g., DMF) vs. non-polar (toluene) for halogenation efficiency ().
- Stability assays : Monitor degradation via UV-Vis spectroscopy under varying pH (2–12) and temperature (25–80°C).
- Kinetic modeling : Use Arrhenius plots to predict shelf-life, referencing NIST thermodynamic data ( ) .
Advanced Question: What strategies address discrepancies in regulatory limits for environmental release across regions?
Methodological Answer:
- Comparative analysis : Map EU REACH vs. EPA TSCA thresholds using RightAnswer’s regulatory database ( ).
- Risk assessment : Integrate probabilistic exposure models ( ) with region-specific bioindicator data.
- Stakeholder engagement : Collaborate with suppliers to align SDS documentation with GHS requirements () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
